molecular formula C22H36ClNO7 B1665378 Amoproxan hydrochloride CAS No. 22661-96-7

Amoproxan hydrochloride

Cat. No. B1665378
CAS RN: 22661-96-7
M. Wt: 462 g/mol
InChI Key: HKTUGQIHGLSWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amoproxan hydrochloride is a coronary dilator agent.

Scientific Research Applications

Computational Studies of Related Compounds

  • Relevance to COVID-19 Treatment : Research on chloroquine and hydroxychloroquine, related to Amoproxan hydrochloride, highlights their potential use in COVID-19 treatment. These studies emphasize the need for further research due to mixed results and concerns about toxicity and resistance (Vaidya & Vyas, 2020).

Exploratory Research in Different Fields

  • Piroxantrone Hydrochloride Studies : Related research on Piroxantrone Hydrochloride, a derivative of Amoproxan hydrochloride, demonstrates its use as an antineoplastic antibiotic. This highlights a potential area of application for Amoproxan hydrochloride in cancer treatment (Definitions, 2020).

Pharmacological and Clinical Studies

  • Bronchopneumonia Treatment : Clinical analysis of Ambroxol hydrochloride, structurally similar to Amoproxan hydrochloride, shows its efficacy in treating bronchopneumonia in infants, suggesting potential respiratory therapeutic applications (Tie-k, 2013).

  • Ambroxol Hydrochloride in Lung Cancer : Research on Amurubicinol-induced eotaxin-3 expression in lung cancer cells suggests a connection to Amoproxan hydrochloride, as Amurubicin is a derivative of doxorubicin, similar to Amoproxan hydrochloride. This implies potential applications in lung cancer treatment (Niiya et al., 2006).

Pharmacokinetic Research

  • Ambroxol Hydrochloride Pharmacokinetics : A study on the pharmacokinetics of Ambroxol hydrochloride provides insights into the drug's metabolism and distribution, which could be relevant for Amoproxan hydrochloride due to structural similarities (Vujovic et al., 2016).

properties

CAS RN

22661-96-7

Product Name

Amoproxan hydrochloride

Molecular Formula

C22H36ClNO7

Molecular Weight

462 g/mol

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride

InChI

InChI=1S/C22H35NO7.ClH/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4;/h12-13,16,18H,6-11,14-15H2,1-5H3;1H

InChI Key

HKTUGQIHGLSWGU-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Amoproxan HCl, Amoproxan hydrochloride, Mederel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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